2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
Overview
Description
2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid is a useful research compound. Its molecular formula is C17H27NO6 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(4-isopropyl-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is 341.18383758 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Cyclic Hydroxamic Acids and Lactams
Research by Hartenstein and Sicker (1993) explored the synthesis of cyclic hydroxamic acids and lactams, utilizing ethyl 2-nitrophenyl oxalate and its derivatives. This study highlights the catalytic hydrogenation processes that yield hydroxamic acids and lactams, which are significant in medicinal chemistry and biological applications. The versatility of these synthetic routes demonstrates the potential for creating bioactive compounds (H. Hartenstein & D. Sicker, 1993).
Antimicrobial Activities of Thiazoles
Wardkhan et al. (2008) focused on the synthesis of thiazoles and their derivatives with antimicrobial activities. By studying the reactivity of ethoxy carbonyl methylene thiazol-4-one with various reagents, they synthesized compounds that exhibit in vitro antimicrobial properties against bacterial and fungal isolates. This research underscores the importance of chemical synthesis in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Enhanced Lipase-Catalyzed N-Acylation
The study by Cammenberg et al. (2006) delves into the molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine, demonstrating how modifying acylation reagents can significantly increase reaction rates. This research highlights the application of molecular modeling and enzymatic catalysis in optimizing synthetic routes for pharmaceutical intermediates (Maria Cammenberg et al., 2006).
Synthesis of Dicarboxylic Acid Amides and Diamides
Aghekyan et al. (2018) reported on the synthesis of dicarboxylic acid amides and diamides, illustrating the condensation reactions of various amines with oxalate derivatives. Such compounds have applications in material science and as intermediates in organic synthesis (A. A. Aghekyan et al., 2018).
Photoassisted Fenton Reaction for Oxidation of Organic Compounds
Pignatello and Sun (1995) explored the complete oxidation of organic pollutants in water using the photoassisted Fenton reaction. Their work provides insights into the degradation pathways of persistent organic pollutants, offering a potential application for environmental remediation technologies (J. Pignatello & Yunfu. Sun, 1995).
Properties
IUPAC Name |
2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12(2)15-6-5-14(11-13(15)3)18-10-8-16-7-9-17-4;3-1(4)2(5)6/h5-6,11-12,16H,7-10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVQLEYRAOPNQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNCCOC)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.